4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide
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Overview
Description
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(8-methyl-8-azabicyclo[321]oct-3-yl)benzamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Nitration and chlorination: The pyrazole ring is then nitrated and chlorinated to introduce the nitro and chloro substituents.
Benzamide formation: The final step involves the coupling of the substituted pyrazole with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Hydrolysis: The major products are the carboxylic acid and amine.
Scientific Research Applications
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of nitro and chloro substituents on biological activity.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide involves its interaction with specific molecular targets. The nitro and chloro substituents can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with the target molecules. This can lead to the inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide: Lacks the nitro group, which can significantly alter its biological activity.
4-[(4-Nitro-1H-pyrazol-1-yl)methyl]-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide: Lacks the chloro group, which can affect its reactivity and interactions with biological targets.
Uniqueness
The presence of both nitro and chloro substituents in 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide makes it unique compared to its analogs. These substituents can enhance its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22ClN5O3 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
InChI |
InChI=1S/C19H22ClN5O3/c1-23-15-6-7-16(23)9-14(8-15)21-19(26)13-4-2-12(3-5-13)10-24-11-17(20)18(22-24)25(27)28/h2-5,11,14-16H,6-10H2,1H3,(H,21,26) |
InChI Key |
YPXFTSYWWSEUIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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